molecular formula C9H13BrN2O2 B14805210 Uracil, 5-bromo-3-tert-butyl-6-methyl- CAS No. 7286-76-2

Uracil, 5-bromo-3-tert-butyl-6-methyl-

Cat. No.: B14805210
CAS No.: 7286-76-2
M. Wt: 261.12 g/mol
InChI Key: BSWOMKORDXSSKG-UHFFFAOYSA-N
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Description

Uracil, 5-bromo-3-tert-butyl-6-methyl- is a derivative of uracil, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 3rd position, and a methyl group at the 6th position. It is a white crystalline solid that is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of Uracil, 5-bromo-3-tert-butyl-6-methyl- typically involves several key steps:

Chemical Reactions Analysis

Uracil, 5-bromo-3-tert-butyl-6-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium methoxide, acetic acid, chloroform, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Uracil, 5-bromo-3-tert-butyl-6-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Uracil, 5-bromo-3-tert-butyl-6-methyl- involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their structure and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Uracil, 5-bromo-3-tert-butyl-6-methyl- can be compared with other substituted uracils, such as:

    5-bromo-3-sec-butyl-6-methyluracil: This compound has a sec-butyl group instead of a tert-butyl group, leading to different chemical properties and reactivity.

    5-bromo-6-methyluracil: Lacks the tert-butyl group, resulting in different steric and electronic effects.

    3-tert-butyl-6-methyluracil:

These comparisons highlight the unique properties of Uracil, 5-bromo-3-tert-butyl-6-methyl-, making it a valuable compound for various research applications.

Properties

CAS No.

7286-76-2

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

5-bromo-3-tert-butyl-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13BrN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h1-4H3,(H,11,14)

InChI Key

BSWOMKORDXSSKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Br

Origin of Product

United States

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